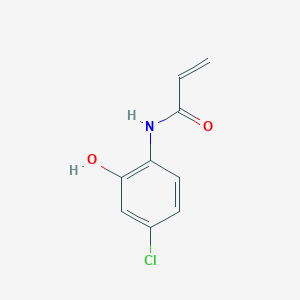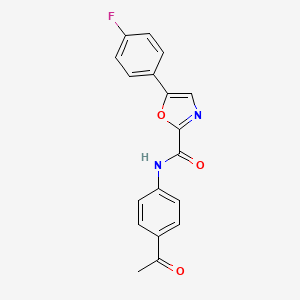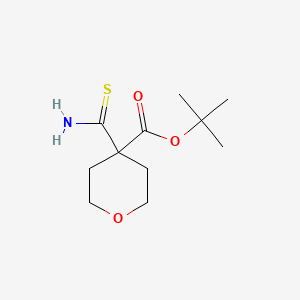![molecular formula C16H21ClN2O2 B2468239 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2319806-89-6](/img/structure/B2468239.png)
1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a specific method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is not fully understood. However, it is believed that the compound targets specific enzymes or proteins in the target organism, leading to inhibition of their activity and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has a significant impact on the biochemical and physiological processes of the target organism. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have an impact on the nervous system of insects, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea in lab experiments is its potency. It has shown significant activity against various organisms at low concentrations. However, one limitation is its potential toxicity to non-target organisms. Careful consideration must be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea. One direction is to study its potential use as an insecticide or herbicide. Another direction is to study its impact on specific enzymes or proteins in cancer cells, fungi, and bacteria. Additionally, further research is needed to understand the mechanism of action of this compound and its potential impact on non-target organisms.
Conclusion:
1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it an important compound to study. Further research is needed to fully understand its mechanism of action and potential impact on non-target organisms.
Synthesis Methods
The synthesis of 1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea involves the reaction of 4-chlorobenzyl isocyanate with 7-hydroxy-1-azaspiro[3.5]nonane in the presence of a base. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be increased through recrystallization or chromatography techniques.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has shown potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-13-3-1-12(2-4-13)11-18-15(20)19-14-5-6-16(14)7-9-21-10-8-16/h1-4,14H,5-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXHCLHHJDSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=C(C=C3)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)
![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)



